3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole
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Overview
Description
3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole typically involves the reaction of indole derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate, a solvent like dimethylformamide, and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 3-(1,3-dimethylpyrrolidin-2-yl)-1H-indoline.
Substitution: Formation of N-alkyl or N-acyl derivatives of the indole ring.
Scientific Research Applications
3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-dimethylpyrrolidin-2-yl)pyridine
- 3-(1,3-dimethylpyrrolidin-2-yl)benzene
- 3-(1,3-dimethylpyrrolidin-2-yl)thiophene
Uniqueness
3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole is unique due to the presence of both an indole and a pyrrolidine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C14H18N2 |
---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
3-(1,3-dimethylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-10-7-8-16(2)14(10)12-9-15-13-6-4-3-5-11(12)13/h3-6,9-10,14-15H,7-8H2,1-2H3 |
InChI Key |
KNJVUYLBTPVJAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1C2=CNC3=CC=CC=C32)C |
Origin of Product |
United States |
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